4-phenoxybutan-1-ol

描述

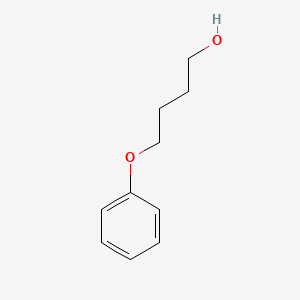

Structure

3D Structure

属性

IUPAC Name |

4-phenoxybutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQUCYCSSADEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53051-65-3 | |

| Details | Compound: Poly(oxy-1,4-butanediyl), α-phenyl-ω-hydroxy- | |

| Record name | Poly(oxy-1,4-butanediyl), α-phenyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53051-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30940940 | |

| Record name | 4-Phenoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1927-71-5, 53051-65-3 | |

| Record name | 4-Phenoxybutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-PHENOXY-1-BUTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly(oxy-1,4-butanediyl), .alpha.-phenyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxybutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenoxybutanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KKS92V46F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Alkylation of Phenol with 4-Chloro-1-Butanol

The most direct route to 4-phenoxybutan-1-ol involves the reaction of phenol with 4-chloro-1-butanol under basic conditions. This Williamson ether synthesis leverages the nucleophilic displacement of chloride by the phenoxide ion. A typical procedure involves dissolving phenol (1.0 equiv) in anhydrous dimethylformamide (DMF) with potassium carbonate (2.5 equiv) as the base. 4-Chloro-1-butanol (1.2 equiv) is added dropwise at 80–90°C, yielding this compound after 12–18 hours.

Key variables influencing yield include:

-

Solvent polarity : DMF or dimethyl sulfoxide (DMSO) enhances reaction rates by stabilizing the phenoxide ion.

-

Base selection : Potassium carbonate provides moderate alkalinity without promoting elimination side reactions.

-

Temperature control : Excess heat (>100°C) risks dehydration of 4-chloro-1-butanol to 1-chlorobut-1-ene.

Table 1 : Optimization of Nucleophilic Substitution Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DMF | DMSO | THF |

| Base | K₂CO₃ | NaOH | K₃PO₄ |

| Yield (%) | 78 | 65 | 42 |

This method achieves yields up to 78% but requires rigorous purification to remove residual phenol and chlorinated byproducts.

Reduction of 4-Phenoxybutyraldehyde

Catalytic Hydrogenation

4-Phenoxybutyraldehyde undergoes hydrogenation over Raney nickel or palladium-on-carbon (Pd/C) catalysts. In a representative protocol, 4-phenoxybutyraldehyde (1.0 equiv) is dissolved in ethanol under 50 psi H₂ at 60°C for 6 hours, yielding 85–90% this compound.

Critical considerations :

-

Catalyst loading : 5 wt% Pd/C minimizes metal leaching while maintaining activity.

-

Solvent effects : Ethanol outperforms tetrahydrofuran (THF) due to better H₂ solubility.

-

Byproduct formation : Over-hydrogenation to butane-1,4-diol is suppressed by controlling H₂ pressure.

Grignard Reagent-Mediated Synthesis

Reaction of Phenoxy Magnesium Bromide with Epoxides

A less conventional route involves the reaction of phenoxy magnesium bromide with ethylene oxide derivatives. For instance, treating 3-phenoxypropylene oxide with methylmagnesium bromide generates this compound in 68% yield after acidic workup.

Mechanistic pathway :

This method is limited by the cost of epoxide precursors and the need for anhydrous conditions.

Enzymatic Synthesis via Lipase-Catalyzed Transesterification

Kinetic Resolution of Racemic Mixtures

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of vinyl phenoxybutyrate with butanol in hexane, achieving 92% enantiomeric excess (ee) for (R)-4-phenoxybutan-1-ol.

Advantages :

-

Stereoselectivity : Ideal for pharmaceutical applications requiring chiral purity.

-

Mild conditions : Reactions proceed at 30–40°C without strong acids/bases.

Continuous-Flow Microreactor Systems

Plug-Flow Tubular Reactor Design

Recent advances employ microreactors for the reaction of phenol with 1,4-butanediol monotosylate. At 120°C and 15 bar, residence times of 2–5 minutes achieve 94% conversion, surpassing batch reactor efficiency.

Table 2 : Batch vs. Flow Synthesis Performance

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Conversion (%) | 78 | 94 |

| Energy Consumption | High | Moderate |

| Space-Time Yield | 0.8 g/L·h | 4.2 g/L·h |

Impurity Profiling and Quality Control

GC-MS Analysis of Byproducts

Industrial batches of this compound typically contain 0.5–1.2% residual 4-chloro-1-butanol and 0.3% diphenoxybutane. GC-MS methods using a BP-5 column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min) resolve critical impurities at RRTs of 0.89 (4-chloro-1-butanol) and 1.12 (diphenoxybutane) .

化学反应分析

Types of Reactions: 4-phenoxybutan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-Phenoxybutanoic acid.

Reduction: It can be reduced to form 4-Phenoxybutane.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Reagents like (e.g., HCl, HBr) are used for substitution reactions.

Major Products Formed:

Oxidation: 4-Phenoxybutanoic acid.

Reduction: 4-Phenoxybutane.

Substitution: Various substituted phenoxybutanes depending on the reagent used.

科学研究应用

Chemistry

4-Phenoxybutan-1-ol serves as an important intermediate in the synthesis of various organic compounds. It is utilized in chemical reactions involving oxidation, reduction, and substitution. For example:

- Oxidation : Can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate.

- Reduction : Reduced to yield different alcohol derivatives using lithium aluminum hydride (LiAlH4) as a reducing agent.

Biology

In biological research, this compound is employed to study biochemical pathways and enzyme interactions. Notably:

- Enzyme Modulation : It may act as an inhibitor or modulator of phosphodiesterase enzymes, influencing cyclic AMP hydrolysis and cellular signaling pathways .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, making it relevant in the context of antibiotic resistance.

Medicine

The compound is utilized as a precursor in synthesizing pharmaceutical agents. For instance:

- Pharmaceutical Intermediates : It plays a role in developing anti-inflammatory drugs and other therapeutic agents due to its ability to modulate enzyme activity .

Industry

In industrial applications, this compound is used in producing surfactants, antimicrobial agents, and other chemicals. Its unique properties make it valuable for formulating products that require specific reactivity or stability.

Case Study 1: Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. This property was explored in a series of experiments that demonstrated its effectiveness in inhibiting bacterial growth, particularly in antibiotic-resistant strains. The compound's mechanism involves interference with bacterial iron absorption systems, disrupting essential metabolic pathways necessary for bacterial survival.

Case Study 2: Enzyme Interaction

A study focused on the interaction of this compound with phosphodiesterase enzymes revealed its potential as a selective inhibitor. The compound showed submicromolar IC50 values against PDE4, indicating strong inhibitory activity that could be harnessed for therapeutic applications in treating inflammatory diseases.

Comparison with Related Compounds

| Compound | Structure Type | Key Applications |

|---|---|---|

| 4-Phenylbutan-1-ol | Phenyl Group | Similar synthesis routes; used in pharmaceuticals |

| 4-Methoxybutan-1-ol | Methoxy Group | Explored for similar biological activities |

| 4-Hydroxybutan-1-ol | Hydroxy Group | Used in biochemical studies |

作用机制

The mechanism of action of 4-phenoxybutan-1-ol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use.

相似化合物的比较

4-Fluoro-1-butanol (4-Fluorobutan-1-ol)

- CAS No.: 372-93-0

- Molecular Formula : C₄H₉FO

- Properties : A halogenated alcohol with a fluorine atom at the terminal carbon. It is used in industrial and research settings but poses significant hazards, including skin/eye irritation and respiratory toxicity. Its GHS classification mandates strict handling protocols .

- Key Differences : The fluorine substituent increases polarity compared to 4-phenylbutan-1-ol, altering solubility and reactivity.

4-(4-Methylphenyl)butan-1-ol

(S)-2-Amino-4-phenylbutan-1-ol

- Synthesis: Prepared in 92% yield as a yellow oil.

4-Amino-3-methylbutan-1-ol

- CAS No.: 75694-86-9

- Molecular Formula: C₅H₁₃NO

- Properties: A branched-chain amino alcohol with applications in pharmaceutical research. Its amino and methyl groups confer distinct steric and electronic effects compared to linear-chain analogs .

Table 1: Comparative Data for 4-Phenylbutan-1-ol and Similar Compounds

Key Findings and Research Insights

Structural Impact on Reactivity: The phenyl group in 4-phenylbutan-1-ol enhances stability in aromatic reactions, whereas halogenated analogs like 4-fluoro-1-butanol exhibit higher polarity and reactivity in nucleophilic substitutions . Amino-substituted derivatives (e.g., (S)-2-amino-4-phenylbutan-1-ol) are pivotal in asymmetric synthesis due to their chiral centers .

Safety Profiles: 4-Fluoro-1-butanol requires stringent safety measures (e.g., immediate decontamination upon exposure), unlike 4-phenylbutan-1-ol, for which hazard data is sparse .

Industrial and Research Utility :

- 4-(4-Methylphenyl)butan-1-ol is prioritized in hydrophobic applications, while 4-phenylbutan-1-ol serves as a versatile intermediate in fragrance and pharmaceutical industries .

生物活性

4-Phenoxybutan-1-ol is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound features a phenoxy group attached to a butanol chain, which contributes to its unique chemical properties and potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C10H14O2, and it exhibits characteristics typical of both alcohols and phenolic compounds. The presence of the hydroxyl (-OH) group allows for hydrogen bonding, enhancing its solubility in polar solvents and facilitating interactions with biological targets.

This compound's biological activity can be attributed to its ability to interact with various enzymes and receptors. The phenoxy group may participate in π-π stacking interactions, while the hydroxyl group can form hydrogen bonds with active sites on proteins, influencing enzymatic activity and receptor binding.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further research in infectious disease treatment. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Research indicates that derivatives of phenolic compounds, including this compound, may inhibit phosphodiesterase enzymes (PDEs), particularly PDE4, which is involved in the hydrolysis of cyclic AMP. This inhibition can lead to anti-inflammatory effects by increasing intracellular cyclic AMP levels, thereby modulating inflammatory responses .

Neuroprotective Effects

Some studies have pointed towards neuroprotective properties of phenolic compounds. This compound may protect neuronal cells from oxidative stress by scavenging free radicals or modulating signaling pathways involved in cell survival.

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria, suggesting potential for use in developing new antimicrobial agents.

- PDE Inhibition Study : In a series of experiments designed to assess the inhibitory potential on PDE4, several analogs of this compound were synthesized. The most potent compound demonstrated an IC50 value in the low nanomolar range, indicating strong selectivity and efficacy against inflammatory pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Amino-4-phenylbutan-1-ol | Amino alcohol | Exhibits psychoactive properties |

| 4-Phenylbutyric acid | Carboxylic acid derivative | Known for neuroprotective effects |

| 4-Hydroxyphenylbutanol | Phenolic compound | Potential antioxidant properties |

常见问题

Q. What are the recommended laboratory synthesis routes for 4-phenoxybutan-1-ol, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves nucleophilic substitution of 4-chloro-1-butanol with phenol under alkaline conditions (e.g., NaOH or KOH). The reaction can be optimized by controlling temperature (80–100°C), using phase-transfer catalysts (e.g., tetrabutylammonium bromide), and ensuring anhydrous conditions to minimize hydrolysis . Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield. Monitor progress using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR:

- ¹H NMR: Look for signals at δ 1.5–1.8 ppm (m, 2H, CH₂), δ 3.6–3.8 ppm (t, 2H, CH₂OH), and δ 6.8–7.3 ppm (m, 5H, aromatic protons).

- ¹³C NMR: Peaks at ~70 ppm (C-OH), 25–35 ppm (CH₂), and 115–160 ppm (aromatic carbons).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of vapors; monitor airborne concentrations with gas detectors.

- Storage: Keep in sealed containers under inert gas (N₂ or Ar) to prevent oxidation.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of this compound derivatives across studies?

Methodological Answer:

- Variable Isolation: Systematically test variables such as solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 1–5 mol%), and substrate steric effects.

- Statistical Analysis: Apply ANOVA or regression models to identify significant factors contributing to yield discrepancies.

- Reproducibility Checks: Replicate experiments using standardized reagents and equipment calibration .

Q. What strategies enhance the enantioselective synthesis of this compound derivatives for pharmaceutical applications?

Methodological Answer:

- Chiral Catalysts: Screen chiral ligands (e.g., BINOL-derived phosphoric acids) or enzymes (e.g., lipases) for asymmetric induction.

- Kinetic Resolution: Use dynamic kinetic resolution (DKR) with palladium or ruthenium catalysts to improve enantiomeric excess (ee > 90%).

- Computational Modeling: Employ DFT calculations to predict transition states and optimize reaction pathways .

Q. How can researchers evaluate the biological activity of this compound derivatives while addressing data reproducibility challenges?

Methodological Answer:

- In Vitro Assays: Conduct dose-response studies (e.g., IC₅₀ for cytotoxicity) using human cell lines (e.g., HEK293 or HepG2) with triplicate measurements.

- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs).

- Data Transparency: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .

Data Contradiction Analysis

Q. What methodologies are recommended for reconciling conflicting data on the thermal stability of this compound under varying conditions?

Methodological Answer:

- Controlled Replicates: Perform thermogravimetric analysis (TGA) in triplicate under identical conditions (heating rate: 10°C/min, N₂ atmosphere).

- Meta-Analysis: Aggregate published data using PRISMA guidelines to identify outliers or methodological biases.

- Principal Component Analysis (PCA): Reduce dimensionality of variables (e.g., purity, heating rate) to isolate dominant factors affecting stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。